molecular formula C24H26N2O6 B13383380 Fmoc-Gly-PsiProThr-OH

Fmoc-Gly-PsiProThr-OH

Cat. No.: B13383380
M. Wt: 438.5 g/mol
InChI Key: NUXZZZZUNKUMGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Gly-PsiProThr-OH is a synthetic peptide compound used extensively in solid-phase peptide synthesis (SPPS). The compound is composed of fluorenylmethyloxycarbonyl (Fmoc)-protected glycine (Gly), pseudoproline (PsiPro), and threonine (Thr). The Fmoc group serves as a protective group for the amino terminus, facilitating the stepwise assembly of peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Gly-PsiProThr-OH typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated peptide synthesizers to ensure precision and efficiency. The use of high-purity reagents and optimized reaction conditions is crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the threonine residue, forming oxo derivatives.

    Reduction: Reduction reactions can target the pseudoproline residue, converting it to proline.

Common Reagents and Conditions:

Major Products:

    Oxidation: Oxo derivatives of threonine.

    Reduction: Proline derivatives.

    Substitution: Deprotected peptides ready for further functionalization.

Scientific Research Applications

Fmoc-Gly-PsiProThr-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Fmoc-Gly-PsiProThr-OH involves its role as a building block in peptide synthesis. The Fmoc group protects the amino terminus during the stepwise assembly of peptides, preventing unwanted side reactions. The pseudoproline residue introduces conformational flexibility, enhancing the solubility and stability of the peptide .

Comparison with Similar Compounds

Properties

IUPAC Name

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O6/c1-14-21(22(28)29)26(24(2,3)32-14)20(27)12-25-23(30)31-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19,21H,12-13H2,1-3H3,(H,25,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUXZZZZUNKUMGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(C(O1)(C)C)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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